molecular formula C48H71NO14 B12380565 [(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

Cat. No.: B12380565
M. Wt: 886.1 g/mol
InChI Key: YIKWIQAIKGWYCF-OWEHICNQSA-N
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Description

The compound “[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate” is a complex organic molecule with multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various rings and the introduction of functional groups. Typical synthetic routes may involve:

    Formation of the oxane ring: This can be achieved through cyclization reactions.

    Introduction of hydroxyl groups: Using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Formation of double bonds: Through elimination reactions using strong bases like potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Bases: KOtBu, sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulation of signaling pathways: Affecting cellular processes.

Properties

Molecular Formula

C48H71NO14

Molecular Weight

886.1 g/mol

IUPAC Name

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

InChI

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12+,17-14+,21-20+,26-16?,27-23+,38-24-/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46-,48-/m1/s1

InChI Key

YIKWIQAIKGWYCF-OWEHICNQSA-N

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](CC(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O

Origin of Product

United States

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